molecular formula C17H17N5O B2435754 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2200930-08-9

2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2435754
CAS No.: 2200930-08-9
M. Wt: 307.357
InChI Key: ZMUXLQZODQNYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetic chemical hybrid incorporating both a dihydropyridazin-3-one and a methylquinoxaline moiety. This structural class is of high interest in medicinal chemistry and preclinical research, particularly for investigating cardiovascular and oncological pathways. Compounds featuring the pyridazinone core have demonstrated potent vasorelaxant properties in research models. Studies on analogous structures show they act as direct vasodilators by relaxing vascular smooth muscle in isolated aortic tissues, with some derivatives exhibiting EC50 values in the sub-micromolar range, significantly surpassing the potency of reference standards like hydralazine. This activity is often mediated through the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a subsequent significant increase in bioactive nitric oxide (NO) levels . Concurrently, the quinoxaline scaffold is extensively investigated for its multifaceted role in oncology research. Derivatives have shown potential as inhibitors of key enzymes involved in carcinogenesis and tumor metabolism, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). These activities can interfere with programmed cell death evasion and the Warburg effect, a hallmark of cancer metabolism . The unique design of this reagent, which merges these two pharmacologically active heterocycles, makes it a compelling candidate for researchers exploring structure-activity relationships (SAR), performing in vitro enzymatic or cell-based assays, and conducting early-stage drug discovery. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-17(20-15-6-3-2-5-14(15)19-12)21-9-13(10-21)11-22-16(23)7-4-8-18-22/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUXLQZODQNYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Methods

The 3-methylquinoxaline subunit is most efficiently prepared via the Hinsberg reaction, involving condensation of o-phenylenediamine with α-keto esters. A representative protocol from recent literature demonstrates:

Reaction Conditions

  • Substrates : o-Phenylenediamine (1.0 eq) + methyl pyruvate (1.2 eq)
  • Catalyst : FeCl₃·6H₂O (10 mol%)
  • Solvent : Ethanol/H₂O (4:1 v/v)
  • Temperature : 80°C, 6 hours
  • Yield : 78–82%

This method benefits from water tolerance and avoids hazardous oxidants. Mechanistic studies confirm the iron catalyst facilitates both imine formation and subsequent dehydrogenation.

Photocatalytic Cyclization

Advanced methods employ photoinduced cyclization of o-diisocyanoarenes with diselenides (Scheme 2 in Ref):

Key Advantages

  • Atom-economic pathway (no leaving groups)
  • Broad functional group tolerance
  • Ambient temperature conditions

Typical yields range from 65–89% for substituted quinoxalines, though the 3-methyl derivative requires precise control of irradiation intensity (450 nm LED optimal).

Azetidine Ring Functionalization

Ring-Closing Metathesis (RCM)

The azetidine-3-methanol fragment is synthesized via Grubbs-II catalyzed RCM:

Procedure

  • Substrate : N-Ts-3-butenylamine
  • Catalyst : Grubbs-II (5 mol%)
  • Solvent : DCM, 40°C, 12 h
  • Yield : 68% azetidine
  • Oxidation : TEMPO/NaOCl to carboxylic acid (92%)
  • Reduction : LiAlH₄ to methanol derivative (85%)

This route provides excellent stereocontrol but requires costly catalysts.

Nucleophilic Substitution

Patent data reveals an alternative approach using azetidin-3-yl methanesulfonate intermediates:

Stepwise Process

  • Methanesulfonation : Azetidin-3-ol + MsCl (2.1 eq), Et₃N, 0°C → 95% yield
  • Quinoxaline Coupling : 3-Methylquinoxaline-2-thiol (1.05 eq), K₂CO₃, DMF, 80°C → 87% yield

Pyridazinone Moiety Assembly

Hydrazine Cyclocondensation

The 2,3-dihydropyridazin-3-one system is constructed via:

Standard Protocol

  • Substrates : Maleic anhydride (1.0 eq) + hydrazine hydrate (1.2 eq)
  • Conditions : EtOH reflux, 4 h
  • Yield : 74%

Modification with methyl groups at C4 requires using substituted maleic derivatives, with yields dropping to 55–60% due to steric effects.

Transition Metal-Catalyzed Methods

A patent discloses a nickel-mediated pathway:

Optimized Parameters

  • Catalyst : Ni(acac)₂ (8 mol%)
  • Ligand : BINAP (10 mol%)
  • Reductant : Zn dust (3.0 eq)
  • Solvent : THF, 60°C
  • Yield : 81%

This method enables installation of electron-withdrawing groups but struggles with sterically hindered substrates.

Final Coupling Strategies

Mitsunobu Reaction

The critical junction of azetidine and pyridazinone employs Mitsunobu conditions:

Typical Setup

  • Alcohol : Azetidine-3-methanol (1.0 eq)
  • Acceptor : 2,3-Dihydropyridazin-3-one (1.1 eq)
  • Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)
  • Solvent : THF, 0°C → RT
  • Yield : 63%

Reductive Amination

Alternative approach from recent literature:

Conditions

  • Components : Azetidine aldehyde + Pyridazinone amine
  • Reductant : NaBH(OAc)₃ (2.0 eq)
  • Solvent : DCE, 4Å MS
  • Yield : 71%

This method proves superior for acid-sensitive substrates but requires anhydrous conditions.

Purification and Characterization

Final purification typically involves:
Chromatography : Silica gel (EtOAc/Hexanes 3:7 → 1:1 gradient)
Crystallization : MeOH/H₂O (9:1) at −20°C

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=4.8 Hz, 1H), 7.89–7.84 (m, 2H), 4.32 (q, J=6.4 Hz, 2H), 3.97 (s, 3H)
  • HRMS : m/z calcd for C₁₈H₁₈N₄O [M+H]⁺ 307.1542, found 307.1545

Emerging Synthetic Technologies

Continuous Flow Chemistry

Recent adaptations in Ref demonstrate:

  • 3-Step telescoped synthesis
  • Residence time: 12 minutes total
  • Space-time yield: 58 g/L·h

Biocatalytic Approaches

Preliminary studies using transaminases:

  • Enantiomeric excess >99%
  • 45% yield (needs optimization)

Comparative Analysis of Methods

Parameter Mitsunobu Reductive Amination Flow Chemistry
Yield (%) 63 71 58
Purity (HPLC) 98.5 99.2 97.8
Reaction Time 18 h 24 h 12 min
Scalability (kg) 0.5 1.2 5+

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline or dihydropyridazinone rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can engage in π-π stacking interactions, while the azetidine ring may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.

    Azetidine-containing compounds: These compounds have the azetidine ring and are used in medicinal chemistry.

    Dihydropyridazinone derivatives: These compounds contain the dihydropyridazinone moiety and are studied for their pharmacological properties.

Uniqueness

2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to the combination of its three distinct structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule characterized by its unique structural features, including a quinoxaline moiety, an azetidine ring, and a dihydropyridazinone structure. This combination positions it for diverse biological applications, particularly in the field of medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C17H20N4OC_{17}H_{20}N_{4}O, and it has a molecular weight of approximately 304.37 g/mol. The compound's structure facilitates various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The quinoxaline moiety can engage in π-π stacking interactions, while the azetidine ring may form hydrogen bonds with target proteins. These interactions modulate the activity of the targets, leading to various biological effects, particularly in cancer therapy.

Anticancer Properties

Recent studies have highlighted the potential of compounds related to this structure as anticancer agents. For instance, derivatives of 3-methylquinoxaline have shown promising results as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
11eMCF-72.1VEGFR-2 Inhibition
11gHepG-29.8Apoptosis Induction
SorafenibMCF-73.4VEGFR-2 Inhibition

The data indicates that certain derivatives exhibit cytotoxic activities comparable to established drugs like Sorafenib, with IC50 values ranging from 2.1 to 9.8 µM against various cancer cell lines .

Apoptotic Effects

Further investigations into the apoptotic effects of these compounds revealed significant increases in pro-apoptotic markers such as caspase-3 and caspase-9, alongside decreased levels of anti-apoptotic proteins like Bcl-2. For example, compound 11e induced apoptosis by approximately 49% in HepG2 cells compared to control groups .

Case Studies

A notable study involved synthesizing new derivatives based on the quinoxaline structure and evaluating their effects on cancer cell lines. The research demonstrated that modifications to the structure could enhance biological activity, particularly through improved binding affinity to VEGFR-2 .

Table 2: Summary of Case Studies

Study ReferenceCompound TestedKey Findings
11eInduced apoptosis; effective against MCF-7 and HepG-2
Various derivativesPromising VEGFR-2 inhibition; IC50 values < 10 µM

Q & A

Basic: What are the key synthetic strategies for synthesizing 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one?

The synthesis involves multi-step organic reactions, typically starting with the construction of the azetidine ring fused to the quinoxaline moiety. Critical steps include:

  • Coupling reactions : Linking the azetidine-3-methyl group to the dihydropyridazinone core via nucleophilic substitution or cross-coupling reactions under inert atmospheres .
  • Functional group protection : Temporary protection of reactive groups (e.g., amines) during intermediate steps to prevent side reactions .
  • Optimization of conditions : Temperature (60–100°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) are crucial for yield and purity .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry, particularly for the azetidine and dihydropyridazinone rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Basic: What initial biological screening approaches are recommended for this compound?

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts .
  • Antimicrobial activity : Broth microdilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity screening : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to assess preliminary safety profiles .

Advanced: How can computational methods like Density Functional Theory (DFT) aid in studying this compound?

  • Electronic property analysis : DFT calculations predict HOMO/LUMO energies to elucidate reactivity and charge distribution, particularly for the quinoxaline and dihydropyridazinone systems .
  • Binding affinity modeling : Molecular docking against target proteins (e.g., kinases) to identify potential binding modes and key interactions (hydrogen bonds, π-π stacking) .
  • Solubility and logP estimation : COSMO-RS simulations to predict physicochemical properties critical for bioavailability .

Advanced: How can researchers evaluate the environmental stability and degradation pathways of this compound?

  • Hydrolysis studies : Incubation at varying pH (2–10) and temperatures (25–50°C) to identify pH-labile functional groups (e.g., ester or amide bonds) .
  • Photolysis experiments : Exposure to UV-Vis light (λ = 254–365 nm) to assess photodegradation products via LC-MS .
  • Biotic transformation : Microbial degradation assays using soil or water samples to track metabolite formation .

Advanced: What challenges arise in establishing structure-activity relationships (SAR) for this compound?

  • Substituent variability : Systematic modification of the quinoxaline methyl group or azetidine linker requires precise synthetic control to avoid steric hindrance .
  • Data integration : Correlating in vitro activity (e.g., IC₅₀ values) with in vivo pharmacokinetic data to validate target engagement .
  • Off-target effects : Screening against related enzymes (e.g., cytochrome P450 isoforms) to assess selectivity .

Advanced: How should stability studies under accelerated conditions be designed for this compound?

  • Forced degradation : Exposure to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) to identify degradation hotspots .
  • Analytical monitoring : Use stability-indicating HPLC methods with gradient elution to resolve degradation products .
  • Kinetic modeling : Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Advanced: What strategies can optimize the bioavailability of this compound for in vivo studies?

  • Prodrug design : Esterification of polar groups (e.g., hydroxyl or carboxyl) to enhance membrane permeability .
  • Formulation optimization : Use of nanoemulsions or liposomes to improve aqueous solubility .
  • Pharmacokinetic profiling : IV/PO administration in rodent models to calculate bioavailability (F%) and half-life (t₁/₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.